molecular formula C19H22BrNO4 B11480243 N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide

N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide

Cat. No.: B11480243
M. Wt: 408.3 g/mol
InChI Key: ZLODWJAMABXSPP-UHFFFAOYSA-N
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Description

N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, dimethylphenoxy group, and dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-bromo-2,6-dimethylphenol with ethylene oxide to form 2-(4-bromo-2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cell division, thereby exhibiting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline
  • 4-(4-Bromobenzoyl)-2,6-dimethylphenoxyacetic acid ethyl ester

Uniqueness

N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22BrNO4

Molecular Weight

408.3 g/mol

IUPAC Name

N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H22BrNO4/c1-12-9-15(20)10-13(2)18(12)25-8-7-21-19(22)14-5-6-16(23-3)17(11-14)24-4/h5-6,9-11H,7-8H2,1-4H3,(H,21,22)

InChI Key

ZLODWJAMABXSPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCCNC(=O)C2=CC(=C(C=C2)OC)OC)C)Br

Origin of Product

United States

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